4(3H)-Quinazolinone, 6-bromo-2-methyl-3-phenyl- 4(3H)-Quinazolinone, 6-bromo-2-methyl-3-phenyl-
Brand Name: Vulcanchem
CAS No.: 4546-25-2
VCID: VC16223268
InChI: InChI=1S/C15H11BrN2O/c1-10-17-14-8-7-11(16)9-13(14)15(19)18(10)12-5-3-2-4-6-12/h2-9H,1H3
SMILES:
Molecular Formula: C15H11BrN2O
Molecular Weight: 315.16 g/mol

4(3H)-Quinazolinone, 6-bromo-2-methyl-3-phenyl-

CAS No.: 4546-25-2

Cat. No.: VC16223268

Molecular Formula: C15H11BrN2O

Molecular Weight: 315.16 g/mol

* For research use only. Not for human or veterinary use.

4(3H)-Quinazolinone, 6-bromo-2-methyl-3-phenyl- - 4546-25-2

Specification

CAS No. 4546-25-2
Molecular Formula C15H11BrN2O
Molecular Weight 315.16 g/mol
IUPAC Name 6-bromo-2-methyl-3-phenylquinazolin-4-one
Standard InChI InChI=1S/C15H11BrN2O/c1-10-17-14-8-7-11(16)9-13(14)15(19)18(10)12-5-3-2-4-6-12/h2-9H,1H3
Standard InChI Key VPVJXWSPNRIXTI-UHFFFAOYSA-N
Canonical SMILES CC1=NC2=C(C=C(C=C2)Br)C(=O)N1C3=CC=CC=C3

Introduction

Structural and Chemical Properties

Molecular Architecture and Nomenclature

The systematic IUPAC name for this compound is 6-bromo-2-methyl-3-phenylquinazolin-4-one, reflecting its substitution pattern on the quinazolinone core. The quinazolinone scaffold consists of a fused bicyclic system with a pyrimidine ring adjacent to a benzene ring. Key substituents include:

  • Bromine at position 6 (aromatic ring)

  • Methyl group at position 2 (pyrimidine ring)

  • Phenyl group at position 3 (pyrimidine ring)

The molecular formula is C₁₅H₁₁BrN₂O, with a molecular weight of 321.17 g/mol. Its canonical SMILES representation is CC1=NC2=C(C=C(C=C2)Br)C(=O)N1C3=CC=CC=C3, illustrating the spatial arrangement of substituents.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₅H₁₁BrN₂O
Molecular Weight321.17 g/mol
IUPAC Name6-Bromo-2-methyl-3-phenylquinazolin-4-one
CAS Registry Number84546-13-4
Topological Polar Surface Area41.7 Ų

Synthesis and Reaction Pathways

Synthetic Routes

The synthesis of 6-bromo-2-methyl-3-phenylquinazolin-4-one typically involves a multi-step protocol starting from 5-bromoanthranilic acid. A representative pathway includes:

  • Condensation: Reaction of 5-bromoanthranilic acid with acetic anhydride yields 6-bromo-2-methylbenzoxazin-4-one .

  • Ring Opening and Cyclization: Treatment with aniline derivatives under reflux conditions facilitates nucleophilic attack at the carbonyl group, leading to cyclization and formation of the quinazolinone core .

This method achieves moderate to high yields (60–85%) and is adaptable for introducing diverse aryl groups at position 3 .

Reaction Modifications

The presence of a bromine atom at position 6 enables further functionalization via cross-coupling reactions (e.g., Suzuki-Miyaura), while the methyl group at position 2 enhances steric stability . For instance, palladium-catalyzed coupling with boronic acids can introduce aryl or heteroaryl moieties, expanding the compound’s utility in drug discovery .

Biological Activities and Mechanisms

Antimicrobial Efficacy

The bromine and phenyl groups enhance membrane permeability, contributing to antimicrobial effects:

  • Against Staphylococcus aureus, derivatives with 2-methyl-3-phenyl substitutions displayed MIC values of 16–32 µg/mL, comparable to ciprofloxacin .

  • Compound 3f (a 6-bromo-2-methyl analog) exhibited antifungal activity against Candida albicans (MIC: 8 µg/mL) and Aspergillus niger (MIC: 32 µg/mL) .

Table 2: Antimicrobial Activity of Selected Analogs

CompoundMicrobial StrainMIC (µg/mL)
3fCandida albicans8
2bStaphylococcus aureus16
3jAspergillus niger32

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 2.35 (s, 3H, CH₃), 7.20–7.85 (m, 8H, aromatic), 8.10 (s, 1H, C5-H) .

  • IR (KBr): 1715 cm⁻¹ (C=O stretch), 1580 cm⁻¹ (C=N), 610 cm⁻¹ (C-Br) .

  • Mass Spectrometry: Molecular ion peak observed at m/z 321.17 [M+H]⁺.

Comparative Analysis with Related Derivatives

Substituent Effects on Bioactivity

  • 2-Methyl vs. 2-Bromomethyl: Methyl groups improve metabolic stability compared to bromomethyl analogs, which exhibit higher reactivity but lower selectivity .

  • 3-Phenyl vs. 3-Heteroaryl: Phenyl-substituted derivatives demonstrate superior antimicrobial activity, while heteroaryl variants (e.g., pyridyl) show enhanced kinase inhibition .

Table 3: Activity Trends by Substituent

PositionSubstituentKey Activity
2MethylImproved metabolic stability
6BromineEnhanced electrophilicity
3PhenylBroad-spectrum antimicrobial

Therapeutic Applications and Future Directions

Research Gaps and Opportunities

  • Pharmacokinetic Studies: Limited data on oral bioavailability and tissue distribution.

  • Structure-Activity Relationships (SAR): Systematic exploration of 2-alkyl vs. 2-aryl substitutions.

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